molecular formula C16H17NO5S B3096571 Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate CAS No. 1286591-29-4

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate

Cat. No.: B3096571
CAS No.: 1286591-29-4
M. Wt: 335.4 g/mol
InChI Key: RVETWOJGPQENAU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate is a chemical compound with the CAS Registry Number 1286591-29-4 and a molecular formula of C16H17NO5S . It has a molecular weight of 335.37 . The compound features a benzoate ester core linked to a 4-ethoxyphenyl group via a sulfamoyl bridge, a structure often explored in medicinal and organic chemistry research. While the specific biological activities and research applications for this exact molecule are not detailed in the available literature, compounds within this structural class are frequently investigated for their potential as enzyme inhibitors or for their physicochemical properties. Researchers are encouraged to conduct their own experiments to determine this compound's specific mechanism of action and research value. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-22-13-10-8-12(9-11-13)17-23(19,20)15-7-5-4-6-14(15)16(18)21-2/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVETWOJGPQENAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate is extensively used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

Sulfonylurea herbicides share a common scaffold of a sulfamoyl benzoate ester but differ in the heterocyclic substituents attached to the sulfamoyl group. Key comparisons include:

Ethametsulfuron-methyl (DPX-A7881)
  • Structure: Methyl 2-({[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)benzoate .
  • Key Differences: Replaces the 4-ethoxyphenyl group in the target compound with a 4-ethoxy-6-(methylamino)-triazine ring.
  • Activity: Targets acetohydroxyacid synthase (AHAS), inhibiting branched-chain amino acid synthesis in plants. The triazine ring enhances binding affinity to AHAS, improving herbicidal potency compared to phenyl-substituted analogs .
Bensulfuron-methyl
  • Structure : Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate .
  • Key Differences : Features a pyrimidine ring with dimethoxy substituents instead of the ethoxyphenyl group.
  • Degradation : Exhibits moderate persistence in soil, with degradation rates influenced by methoxy groups on the pyrimidine ring. The ethoxyphenyl group in the target compound may confer different photolytic or hydrolytic stability .
Metsulfuron-methyl
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
  • Key Differences : Substitutes the ethoxyphenyl group with a 4-methoxy-6-methyl-triazine ring.
  • Selectivity: The methyl group on the triazine enhances selectivity in cereal crops, reducing phytotoxicity compared to non-triazine analogs .

Physicochemical and Environmental Properties

Property Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate Ethametsulfuron-methyl Bensulfuron-methyl
Molecular Weight ~314.3 (estimated) 410.41 410.4
Degradation Likely slower due to ethoxyphenyl stability Moderate biotic decay Abiotic hydrolysis
Soil Mobility Lower (higher log P) Moderate High
Herbicidal Activity Presumed lower (discontinued) High High

Notes:

  • The ethoxyphenyl group in the target compound may increase hydrophobicity (log P), reducing soil mobility compared to triazine-based herbicides .
  • Bensulfuron-methyl’s pyrimidine ring facilitates hydrolysis, whereas the ethoxyphenyl group in the target compound may resist degradation, posing environmental persistence risks .

Functional Group Impact on Bioactivity

  • Triazine vs. Phenyl Substitution: Triazine rings (e.g., in Ethametsulfuron-methyl) enhance AHAS inhibition due to hydrogen bonding with enzyme active sites.
  • Methoxy vs. Ethoxy Groups : Ethoxy substituents (as in the target compound) may increase steric hindrance, altering binding kinetics compared to methoxy analogs like Metsulfuron-methyl .

Biological Activity

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate (CAS No. 1286591-29-4) is a compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H17N O5S and a molecular weight of 335.38 g/mol. It features a benzoate structure with an ethoxyphenyl group and a sulfamoyl moiety, which may contribute to its biological activity. The presence of the sulfamoyl group is significant, as it is often associated with enzyme inhibition properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes, particularly carbonic anhydrases (CAs). A study highlighted that derivatives of sulfamoylbenzoates, including this compound, showed high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in tumor tissues. The compound demonstrated an observed binding affinity with a dissociation constant KdK_d of 0.12 nM, indicating its potential as an anticancer agent by selectively inhibiting CAIX over other isoforms .

Environmental Impact

The compound is also recognized for its role as a metabolite of herbicides , particularly in agricultural contexts. Its biological activity may affect marine ecosystems, raising concerns about environmental toxicity . Further investigation into its environmental impact is warranted.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Binding : The compound can bind to the active sites of enzymes such as CAIX, inhibiting their activity and altering metabolic pathways.
  • Modulation of Signal Transduction : By interacting with cellular receptors, it may influence various signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-sulfamoylbenzoateC8H9NO4SSimpler structure without ethoxy substitution
Methyl 2-methoxy-5-sulfamoylbenzoateC9H11NO5SContains methoxy group instead of ethoxy
Ethyl 2-sulfamoylbenzoateC9H11NO4SEthyl group instead of methyl
Methyl 2-[[(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoateC16H16N2O5SContains methylene bridge and additional nitrogen

The ethoxy substitution on the phenyl ring in this compound may enhance its solubility and biological activity compared to other derivatives .

Case Studies and Research Findings

  • Anticancer Potential : A study designed various methyl sulfamoyl-benzoates with the aim of developing selective inhibitors for CAIX. The findings suggest that these compounds could be promising candidates for anticancer therapies due to their high selectivity and binding affinity .
  • Toxicological Studies : Investigations into the environmental impact of herbicide metabolites like this compound have indicated potential risks to aquatic life, necessitating further research into its ecological effects .
  • Pharmacological Applications : The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in designing drugs targeting specific enzymes involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of methyl 2-aminobenzoate derivatives with 4-ethoxyphenylsulfonyl chloride. Key steps include:

  • Sulfonylation : React methyl 2-aminobenzoate with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side products.

Reference Compounds : Similar sulfonamide esters (e.g., tribenuron-methyl) are synthesized via analogous pathways .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm sulfamoyl linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Key parameters:
    • Data collection at 100 K to reduce thermal motion.
    • Resolution < 1.0 Å for accurate bond-length determination.
    • Validate hydrogen bonding networks (e.g., N–H···O interactions in sulfamoyl groups) .

Q. How can researchers assess purity and stability during storage?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, 1 mL/min flow rate) with UV detection at 254 nm. Purity >98% is acceptable for most studies.
  • Stability Testing : Store under inert gas (argon) at –20°C. Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and monitor via LC-MS for hydrolysis products (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. What are the dominant abiotic and biotic degradation pathways, and how can degradation products be identified?

Methodological Answer:

  • Hydrolysis : Under alkaline conditions (pH >9), the sulfamoyl group cleaves to form methyl 2-sulfamoylbenzoate and 4-ethoxyaniline.
  • Microbial Degradation : Use Rhodococcus spp. in aerobic cultures (30°C, pH 7.0) to identify metabolites like 2-sulfamoyl benzoic acid via LC-MS/MS and FTIR .

Q. Degradation Products Table

PathwayMajor ProductsDetection Method
Alkaline HydrolysisMethyl 2-sulfamoylbenzoate, 4-ethoxyanilineHPLC-UV
Biodegradation2-sulfamoyl benzoic acid, o-benzoic sulfimideLC-MS/MS, FTIR

Q. How can computational modeling elucidate structure-activity relationships (SAR) for sulfamoyl benzoates?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with acetolactate synthase (ALS), a common herbicide target. Focus on sulfamoyl group hydrogen bonding with ALS active sites (e.g., Val₅₀, Pro₁₉₈).
  • QSAR : Correlate logP values (calculated via ChemAxon) with herbicidal activity. Higher logP (>2.5) enhances membrane permeability but may reduce solubility .

Q. What strategies resolve contradictions in spectroscopic data during structure validation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for bond angles/planarity) with 1H^1H-15N^{15}N-HSQC NMR to confirm sulfamoyl connectivity.
  • DFT Calculations : Compare experimental IR spectra (e.g., S=O stretches at 1150–1250 cm⁻¹) with density functional theory (DFT)-predicted vibrational modes .

Q. How can researchers design experiments to study environmental fate in agricultural soils?

Methodological Answer:

  • Column Leaching Studies : Use loam soil (pH 6.5) packed in glass columns. Apply compound (10 mg/kg soil) and simulate rainfall (50 mL/day). Quantify leaching via SPE-HPLC.
  • Mineralization Analysis : Track 14CO2^{14}CO_2 evolution from radiolabeled compound in closed chambers (28°C, 60% soil moisture) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
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Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate

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